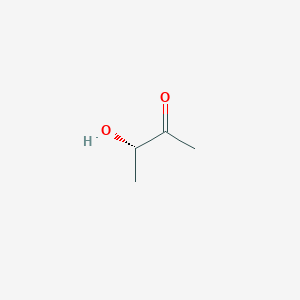

(S)-Acetoin

Description

Properties

IUPAC Name |

(3S)-3-hydroxybutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWKJAVDOGWPAT-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Acetoin, a chiral compound with significant biological activity, has garnered attention for its applications in various fields, including pharmaceuticals, food science, and biotechnology. This article reviews the biological properties of this compound, its production methods, and relevant case studies that highlight its importance.

This compound is a natural product that belongs to the class of α-hydroxy ketones, characterized by its chiral center. It is produced by various microorganisms through fermentation processes. The production of this compound can be optimized using recombinant strains of Escherichia coli and other microorganisms.

Production Methods

-

Microbial Fermentation :

- Native microorganisms typically produce a racemic mixture of acetoin, with (R)-acetoin being predominant. Engineering strains to enhance the production of this compound has been a focus of research.

- For example, a study demonstrated that recombinant E. coli over-expressing diacetyl reductase could produce up to 39.4 g/L of this compound from diacetyl in 20 hours with an enantiomeric purity of 96.2% .

- Biocatalysis :

- Genetic Engineering :

Biological Activities

This compound exhibits various biological activities that contribute to its applications:

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against certain pathogens, making it a potential candidate for use in food preservation and safety .

- Pharmaceutical Applications : As a chiral building block, this compound is crucial in the synthesis of optically active pharmaceuticals. Its role as a precursor for more complex molecules has been explored extensively in drug development .

- Breath Biomarker : Recent research suggests that this compound can serve as a breath biomarker for early lung cancer diagnosis, highlighting its potential in clinical applications .

Case Study 1: Enhanced Production via Recombinant Strains

A study focused on optimizing the production of this compound using genetically modified E. coli. The engineered strain successfully produced high yields under controlled conditions:

- Yield : 39.4 g/L

- Enantiomeric Purity : 96.2%

- Production Time : 20 hours

Case Study 2: Acetoin Production in Saccharomyces cerevisiae

Research demonstrated that by inserting heterologous pathways into Saccharomyces cerevisiae, acetoin production could be significantly enhanced:

- Yield : Up to 100.1 g/L

- Productivity : 1.82 g/(L·h)

- This study illustrated the potential for yeast strains to be used as efficient biocatalysts for acetoin production .

Table: Comparison of Acetoin Production Methods

| Method | Microorganism | Yield (g/L) | Enantiomeric Purity (%) | Time (hours) |

|---|---|---|---|---|

| Recombinant E. coli | E. coli | 39.4 | 96.2 | 20 |

| Engineered C. glabrata | C. glabrata | 3.67 | Not specified | Not specified |

| Heterologous S. cerevisiae | S. cerevisiae | 100.1 | Not specified | 55 |

Scientific Research Applications

Food Industry

Flavoring Agent

(S)-Acetoin is widely used as a flavoring agent in the food industry, contributing to the buttery taste in products such as baked goods and dairy items. It is often added to artificially flavored oils and margarine to mimic the natural flavor of butter . Additionally, it occurs naturally in various foods, including apples, yogurt, and asparagus .

Safety and Regulations

Due to safety concerns regarding synthetic acetoin, there has been a shift towards natural production methods. Biological processes are preferred for producing acetoin used in food applications to ensure compliance with safety regulations .

Pharmaceutical Applications

Chiral Synthesis

this compound serves as a valuable intermediate in the synthesis of optically active pharmaceuticals. Its chirality allows for the production of compounds with specific biological activities, enhancing drug efficacy while minimizing side effects . Research has demonstrated that this compound can be utilized in synthesizing various chiral drugs through asymmetric synthesis techniques .

Biomarker for Disease Diagnosis

Recent studies suggest that this compound can act as a breath biomarker for early lung cancer diagnosis. Its detection in breath samples may provide a non-invasive method for identifying certain types of cancer .

Cosmetic Industry

Fragrance Component

In cosmetics, this compound is employed as a fragrance ingredient due to its pleasant buttery odor. It enhances the sensory experience of various cosmetic products, including lotions and perfumes .

Microbial Production

Biotechnological Advances

Recent advancements in biotechnology have led to improved methods for the biological production of this compound using microbial fermentation. Various microorganisms such as Bacillus amyloliquefaciens and Saccharomyces cerevisiae have been engineered to optimize acetoin production through metabolic pathway modifications .

Plant Growth Regulation

Research indicates that acetoin can influence plant physiology by inducing stomatal closure in species like Arabidopsis thaliana. This suggests potential applications in agricultural practices where regulation of plant transpiration is desired .

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Produced via microbial fermentation using pyruvate-derived pathways involving acetolactate synthase (Als) and acetolactate decarboxylase (AldB) . Partial oxidation of 2,3-butanediol is another common method .

- Applications :

- Food Industry : Imparts a mild buttery flavor in dairy products, baked goods, and fermented beverages .

- Agriculture : Acts as a plant growth promoter and systemic resistance inducer against pathogens .

- Perfumery : Utilized as a racemic mixture due to similar olfactory profiles of (R)- and (S)-enantiomers .

Comparison with Similar Compounds

(S)-Acetoin shares structural and functional similarities with several compounds, including 2,3-butanediol , diacetyl (2,3-butanedione) , and ethyl acetate . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Relationships :

- Acetoin and diacetyl are both four-carbon molecules but differ in functional groups: acetoin has a hydroxyl and ketone, while diacetyl has two ketones. Ethyl acetate, a constitutional isomer of acetoin, contains an ester group .

- 2,3-Butanediol serves as a direct precursor to acetoin via oxidation .

Functional Roles :

- Flavor Intensity : Diacetyl has a stronger buttery flavor than acetoin, making it preferred in dairy products but risky at high concentrations .

- Bioconversion : Acetoin can be reduced to 2,3-butanediol or oxidized to diacetyl, linking these compounds metabolically .

Industrial Relevance :

- Microbial production of acetoin is favored for sustainability, whereas diacetyl’s association with health risks has driven demand for acetoin as a safer alternative .

- Ethyl acetate’s distinct solvent-like aroma limits its overlap with acetoin in flavor applications .

Toxicity and Stress :

- Acetoin exhibits lower toxicity compared to diacetyl but can inhibit microbial growth at high concentrations, necessitating strain engineering for industrial production .

Research Findings and Data

Table 2: Production and Performance Metrics

Q & A

Q. What experimental methods are recommended for synthesizing (S)-Acetoin with high enantiomeric purity?

To synthesize enantiomerically pure this compound, asymmetric catalysis or enzymatic resolution methods are commonly employed. For example, using ketoreductases with NADPH cofactors can selectively reduce acetoin precursors to the (S)-enantiomer. Ensure reaction conditions (pH, temperature, substrate-to-enzyme ratio) are optimized via iterative DOE (Design of Experiments). Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (≥98% ee). Document all steps meticulously, including solvent purity and catalyst sources, to ensure reproducibility .

Q. How should researchers validate the identity and purity of this compound in synthetic samples?

Combine spectroscopic and chromatographic techniques:

- NMR : Compare H and C spectra with literature data, focusing on stereosensitive signals (e.g., methyl groups in diastereotopic environments).

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve enantiomers.

- Mass Spectrometry : Confirm molecular ion ([M+H] at m/z 89) and fragmentation patterns. Report retention times, solvent systems, and instrument calibration protocols to align with peer-reviewed standards .

Q. What are the best practices for storing this compound to prevent racemization or degradation?

Store this compound in amber vials under inert atmosphere (argon/nitrogen) at −20°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. Regularly monitor enantiomeric purity via chiral HPLC every 3–6 months. Pre-formulation stability studies (e.g., thermal gravimetric analysis) can identify degradation thresholds .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be systematically resolved?

Conduct a systematic review using PRISMA guidelines:

- Search Strategy : Use databases (SciFinder, PubMed) with keywords like "this compound AND bioactivity AND enantiomer." Apply filters for study type (in vitro/in vivo) and organism.

- Data Extraction : Tabulate EC/IC values, assay conditions (pH, temperature), and controls.

- Bias Assessment : Evaluate methodological rigor (e.g., blinding, sample size) via tools like SYRCLE’s risk of bias checklist.

- Meta-Analysis : Use random-effects models to quantify heterogeneity (I statistic). Confounding variables (e.g., solvent effects) should be addressed via subgroup analysis .

Q. What advanced computational methods predict this compound’s interactions in chiral environments?

Molecular dynamics (MD) simulations and density functional theory (DFT) are key:

- MD : Simulate this compound in solvent boxes (water, ethanol) to assess conformational stability. Tools like GROMACS with CHARMM force fields are recommended.

- DFT : Calculate Gibbs free energy differences between enantiomers using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare theoretical vs. experimental optical rotation values .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in microbial quorum sensing?

- Knockout Strains : Use CRISPR-Cas9 to delete acetoin reductase genes in model organisms (e.g., Bacillus subtilis). Monitor quorum-sensing molecules (e.g., autoinducer-2) via LC-MS.

- Isotope Tracing : Feed C-labeled glucose to track acetoin incorporation into signaling pathways.

- Kinetic Studies : Measure reaction rates under varying pH/temperature to identify rate-limiting steps. Validate findings with orthogonal assays (e.g., fluorescence reporter strains) .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.